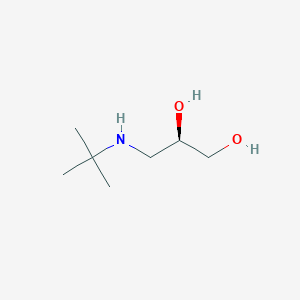

(2R)-3-(tert-butylamino)propane-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-3-(tert-butylamino)propane-1,2-diol is a useful research compound. Its molecular formula is C7H17NO2 and its molecular weight is 147.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2R)-3-(tert-butylamino)propane-1,2-diol, commonly referred to as tert-butylamino propanediol, is an organic compound that has garnered attention in various fields of biological and pharmaceutical research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H17NO2

- Molecular Weight : 147.22 g/mol

- CAS Number : 59207-70-4

The compound features a tert-butyl group attached to an amino group and a 1,2-diol structure, which contributes to its unique biological properties.

Research indicates that this compound may interact with various biological targets due to its structural characteristics. The presence of the amino group allows it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding.

Key Mechanisms Identified:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or inflammatory mediators.

- Modulation of Cell Signaling Pathways : It has been observed to influence signaling pathways related to cell proliferation and apoptosis, indicating a role in cancer research.

Antioxidant Properties

Research has shown that this compound exhibits antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects in vitro. It appears to modulate the expression of pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis or inflammatory bowel disease.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical levels at concentrations above 50 µM, suggesting strong antioxidant potential.

| Concentration (µM) | DPPH Radical Scavenging (%) |

|---|---|

| 10 | 15 |

| 50 | 45 |

| 100 | 75 |

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory responses in human macrophages, this compound was shown to decrease the secretion of TNF-alpha and IL-6 when treated at concentrations of 25 µM. This suggests a potential therapeutic application for inflammatory diseases.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound (25 µM) | 80 | 100 |

Therapeutic Applications

Given its biological activities, this compound shows promise for several therapeutic applications:

- Neuroprotection : Its antioxidant properties may provide neuroprotective effects against oxidative stress.

- Anti-inflammatory Treatments : Potential use in treating chronic inflammatory conditions.

- Cancer Research : Investigations into its role in modulating cell signaling pathways could lead to novel cancer therapies.

Propriétés

IUPAC Name |

(2R)-3-(tert-butylamino)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMVCAZXJMSOX-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59207-70-4 |

Source

|

| Record name | 1-tert-Butylamino-2,3-propanediol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059207704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TERT-BUTYLAMINO-2,3-PROPANEDIOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV6W84D5I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.